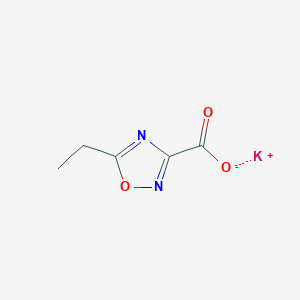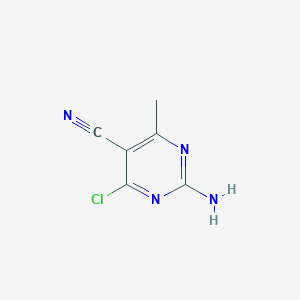
3-(2-aminoacetamido)-N-(pyridin-2-ylmethyl)propanamide dihydrochloride
Übersicht
Beschreibung
3-(2-aminoacetamido)-N-(pyridin-2-ylmethyl)propanamide dihydrochloride, also known as 3-APMPA dihydrochloride, is an organic compound that has become increasingly popular in scientific research due to its many advantages. It is an effective inhibitor of several enzymes and can be used in various biochemical and physiological experiments.
Wissenschaftliche Forschungsanwendungen
1. Biological Activity and Herbicide Antidotes
Research by Dotsenko et al. (2019) explored the synthesis and reactions of functionalized 3-(substituted amino)thieno[2,3-b]pyridines, similar in structure to 3-(2-aminoacetamido)-N-(pyridin-2-ylmethyl)propanamide dihydrochloride. This study highlighted the potential of these compounds as herbicide antidotes, emphasizing their significant biological activity. Key structures were confirmed through X-ray diffraction and 2D NMR techniques (Dotsenko et al., 2019).
2. Copper Complexes in Rheumatoid Arthritis
Elmagbari et al. (2019) investigated the use of 3-(2-aminoacetamido)-N-(pyridin-2-ylmethyl)propanamide dihydrochloride as a potential chelator of copper in the treatment of rheumatoid arthritis. Their research showed that this compound could effectively mobilize Cu(II) in vivo, indicating its potential in reducing inflammation associated with rheumatoid arthritis (Elmagbari et al., 2019).
3. Radioactive Labeling and Antimicrobial Activity
Abdel-Bary et al. (2013) synthesized new amino acid derivatives coupled with biologically active pyridine moiety, including compounds structurally related to 3-(2-aminoacetamido)-N-(pyridin-2-ylmethyl)propanamide dihydrochloride. They demonstrated potent antibacterial activity and developed a method for radioactive labeling of these compounds, suggesting their potential in medical imaging and antimicrobial applications (Abdel-Bary et al., 2013).
4. Topical Inflammation Inhibitors
Dassonville et al. (2004) developed new N-pyridinyl(methyl)indolalkanamides, closely related to 3-(2-aminoacetamido)-N-(pyridin-2-ylmethyl)propanamide dihydrochloride, as non-acidic NSAIDs. These compounds showed promising results in inhibiting topical inflammation, highlighting their potential as anti-inflammatory agents (Dassonville et al., 2004).
5. Synthesis of New Heterocyclic Compounds
Fadda et al. (2015) conducted research on compounds including 3-oxo-N-(pyridin-2-yl)butanamide, related to 3-(2-aminoacetamido)-N-(pyridin-2-ylmethyl)propanamide dihydrochloride. Their work focused on synthesizing and exploring the reactivity of these compounds, which are precursors for various heterocyclic compounds, suggesting their importance in pharmaceutical chemistry (Fadda et al., 2015).
Eigenschaften
IUPAC Name |
3-[(2-aminoacetyl)amino]-N-(pyridin-2-ylmethyl)propanamide;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N4O2.2ClH/c12-7-11(17)14-6-4-10(16)15-8-9-3-1-2-5-13-9;;/h1-3,5H,4,6-8,12H2,(H,14,17)(H,15,16);2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWJBRTFPXABEJS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)CNC(=O)CCNC(=O)CN.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18Cl2N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







amine dihydrochloride](/img/structure/B1448424.png)








